![molecular formula C18H20ClN3O3S B5235280 N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as TAK-715, is a chemical compound that has been the subject of extensive scientific research. It is an inhibitor of the enzyme p38 MAP kinase, which plays a key role in inflammation and immune responses. In
Aplicaciones Científicas De Investigación
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of p38 MAP kinase, which is involved in the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often acting as antagonists or inhibitors . The exact interaction would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Some piperazine derivatives have been reported to exhibit significant effects on both allergic asthma and allergic itching
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is its specificity for p38 MAP kinase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide. One area of interest is the development of more potent and specific inhibitors of p38 MAP kinase, which could have therapeutic applications in a variety of diseases. Another area of interest is the study of the role of p38 MAP kinase in aging and age-related diseases, such as Alzheimer's disease. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves several steps. The first step is the reaction of 3-chlorophenylpiperazine with 4-fluorobenzenesulfonyl chloride to form the intermediate compound 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}fluorobenzene. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Propiedades
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-5-7-18(8-6-16)26(24,25)22-11-9-21(10-12-22)17-4-2-3-15(19)13-17/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEJOQREZRTQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

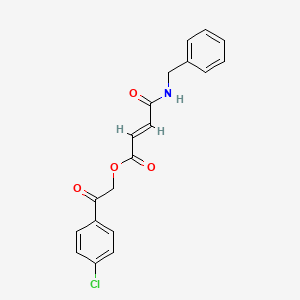
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
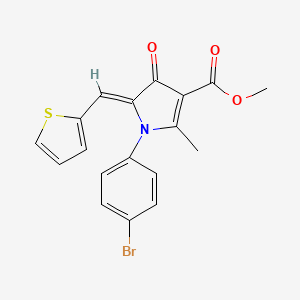
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
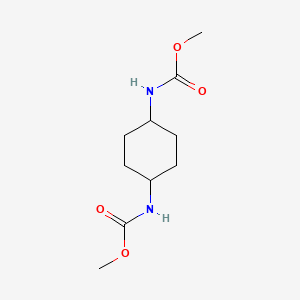
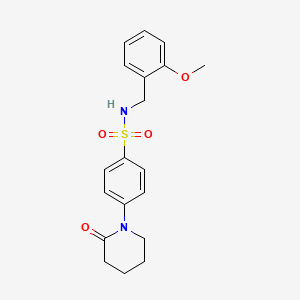
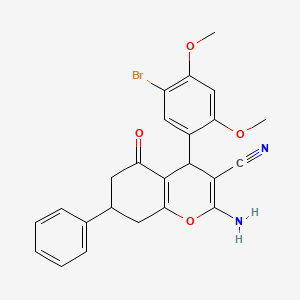
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
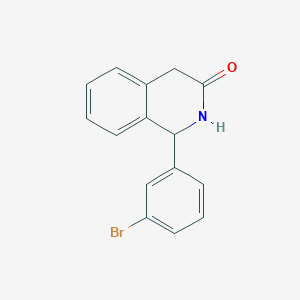
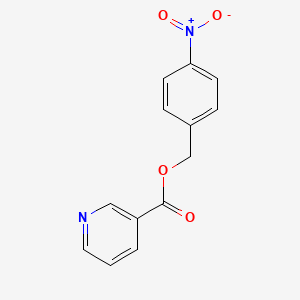
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)